Atto 425-NHS ester

説明

Significance of Amine-Reactive Fluorophores in Modern Biomolecular Research

Amine-reactive fluorophores are indispensable tools in modern biomolecular research, enabling the visualization and study of biological molecules and processes. These fluorescent labels readily form stable covalent bonds with primary amino groups found in proteins (specifically, the ε-amino groups of lysine (B10760008) residues and the N-terminus) and amine-modified nucleic acids. jenabioscience.comaatbio.comatto-tec.com This selective reactivity allows researchers to fluorescently tag biomolecules of interest, facilitating their detection and localization within complex biological systems. The ability to covalently attach a fluorophore to a target molecule is crucial for various applications, including fluorescence microscopy, flow cytometry, and biochemical assays. sigmaaldrich.com Small fluorophores, when covalently attached, can overcome limitations associated with larger fluorescent protein fusions, such as increased molecular weight and potential interference with protein function or localization. jenabioscience.comjenabioscience.com

Overview of Atto 425-NHS Ester as a Versatile Research Tool

This compound is a widely utilized amine-reactive fluorescent dye based on a coumarin (B35378) structure. aatbio.comsigmaaldrich.comatto-tec.com It is characterized by several advantageous spectroscopic properties, including strong absorption, high fluorescence quantum yield, a large Stokes shift, and excellent photostability. aatbio.comsigmaaldrich.comatto-tec.comatto-tec.com These features contribute to its high brightness and make it suitable for sensitive detection methods. atto-tec.com The N-hydroxysuccinimidyl (NHS) ester functional group of Atto 425 allows it to selectively and efficiently react with primary amines under slightly alkaline conditions (typically pH 7-9), forming a stable amide linkage. aatbio.comatto-tec.combiomol.com This straightforward conjugation chemistry makes this compound a versatile reagent for labeling a diverse range of amine-containing molecules, such as proteins, antibodies, and amine-modified oligonucleotides. aatbio.comsigmaaldrich.combiomol.combiosyn.com Its moderate hydrophilicity further supports its use in various biological applications. aatbio.comatto-tec.combiomol.com

Key Spectroscopic Properties of Atto 425:

| Property | Value |

| Excitation Maximum (λexc) | 436 - 439 nm jenabioscience.comjenabioscience.comsigmaaldrich.combiosyn.com |

| Emission Maximum (λem) | 484 - 485 nm jenabioscience.comjenabioscience.comsigmaaldrich.combiosyn.comaatbio.com |

| Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ jenabioscience.comaatbio.comjenabioscience.comsigmaaldrich.combiosyn.com |

| Fluorescence Quantum Yield (η) | 90 % sigmaaldrich.comatto-tec.combiosyn.com |

| Fluorescence Lifetime (τ) | 3.6 ns sigmaaldrich.comatto-tec.combiosyn.com |

The reaction between the NHS ester and a primary amine results in the release of N-hydroxysuccinimide and the formation of a stable amide bond between the dye and the labeled molecule. aatbio.comatto-tec.combiomol.com The efficiency of this reaction is dependent on pH, with optimal labeling typically occurring between pH 8.0 and 9.0, where amino groups are sufficiently deprotonated to be reactive. jenabioscience.comatto-tec.com However, hydrolysis of the NHS ester group can occur at higher pH values, competing with the labeling reaction. jenabioscience.comatto-tec.com

Emerging Research Landscapes Utilizing this compound

This compound is actively employed across various burgeoning research fields due to its favorable properties. Its high fluorescence quantum yield and photostability make it particularly well-suited for demanding applications such as single-molecule detection and high-resolution microscopy techniques, including PALM, dSTORM, and STED microscopy. aatbio.combiomol.commedchemexpress.comchemsrc.com These techniques require bright and stable fluorophores for precise localization and imaging at the nanoscale.

Beyond advanced microscopy, this compound is utilized in:

Flow Cytometry (FACS): For identifying and quantifying different cell populations based on specific fluorescence labeling. aatbio.comsigmaaldrich.combiomol.comscbt.com

Fluorescence In Situ Hybridization (FISH): For labeling nucleic acid probes to visualize specific DNA or RNA sequences within cells. aatbio.comsigmaaldrich.combiomol.comidtdna.com

Förster Resonance Energy Transfer (FRET) Experiments: As a donor or acceptor probe to study molecular interactions and conformational changes. chemsrc.comsigmaaldrich.comsigmaaldrich.com For instance, it has been used as a donor probe in three-color FRET experiments investigating RNA-protein complex formation kinetics. chemsrc.comsigmaaldrich.com

Molecular Beacons: As a component in the design of molecular beacons for real-time PCR assays, enabling rapid and accurate detection of specific nucleic acid sequences. chemsrc.comsigmaaldrich.com

Labeling for Functional Studies: Conjugation to proteins like SNAP-tag fusion proteins for imaging in living cells, where its fluorescence is quenched upon conjugation and becomes fluorescent upon labeling. sigmaaldrich.com

Development of Fluorescent Micro-particles: Used in the creation of bifunctional fluorescent, inorganic micro-particles designed for targeting or imaging multiple components. chemsrc.comsigmaaldrich.com

Oligonucleotide Labeling: Covalent attachment to primary amine-modified oligonucleotides for various molecular biology applications. aatbio.comsigmaaldrich.combiomol.combiosyn.com

The versatility of this compound in labeling diverse biomolecules and its robust spectroscopic performance contribute to its continued significance and application in expanding areas of modern biological and chemical research.

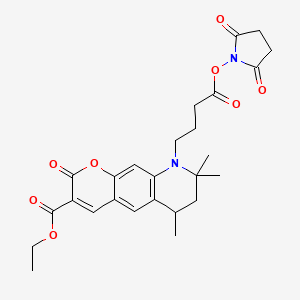

Structure

3D Structure

特性

IUPAC Name |

ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O8/c1-5-34-24(32)18-12-16-11-17-15(2)14-26(3,4)27(19(17)13-20(16)35-25(18)33)10-6-7-23(31)36-28-21(29)8-9-22(28)30/h11-13,15H,5-10,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEQEMDTFPYCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)ON4C(=O)CCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583415 | |

| Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892156-28-4 | |

| Record name | Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Bioconjugation Methodologies and Mechanistic Considerations

Covalent Linkage to Primary Amine Groups on Biomolecules

The primary mechanism of bioconjugation with Atto 425-NHS ester involves the reaction between the NHS ester group and a primary amine (R-NH₂) on a target biomolecule. aatbio.com This reaction, known as acylation, results in the formation of a stable and covalent amide bond, linking the fluorophore to the biomolecule while releasing the N-hydroxysuccinimide byproduct. jenabioscience.comarizona.edu For this reaction to proceed efficiently, the target amino group must be in an unprotonated state, making it nucleophilic. arizona.eduatto-tec.com Consequently, the reaction is highly pH-dependent, with optimal conditions typically found in a slightly alkaline environment. arizona.eduatto-tec.com

Proteins and peptides are common targets for labeling with this compound due to the natural presence of primary amines. sigmaaldrich.com The most accessible primary amines for conjugation are the ε-amino group of lysine (B10760008) side chains and the α-amino group at the N-terminus of the polypeptide chain. jenabioscience.comarizona.edu Since lysine residues are generally abundant and often located on the protein surface, they serve as primary sites for modification. jenabioscience.comnih.gov The covalent attachment of the Atto 425 dye allows for the sensitive detection and tracking of the labeled protein or peptide in various biological assays. aatbio.comaatbio.com

Antibodies are a critical class of proteins labeled with this compound for use in immunodetection techniques such as flow cytometry (FACS), fluorescence microscopy, and fluorescence in situ hybridization (FISH). aatbio.comaatbio.com The labeling process targets the primary amines on lysine residues of the antibody. aatbio.comatto-tec.com It is crucial to control the extent of labeling, often referred to as the Degree of Labeling (DOL) or Degree of Substitution (DOS). aatbio.com Over-labeling can potentially hinder the antibody's binding affinity for its antigen, while under-labeling may result in reduced signal intensity and sensitivity. aatbio.comaatbio.com An optimal DOL for most antibodies is typically between 2 and 10, depending on the specific antibody and dye properties. aatbio.com

Standard DNA and RNA molecules lack the primary amine groups necessary for direct conjugation with NHS esters. Therefore, labeling oligonucleotides and nucleic acids with this compound requires a preliminary modification step. aatbio.com This involves synthesizing the oligonucleotide with a primary amine group, typically at one of its termini or attached to a specific base. biosyn.combiorxiv.org Once the amine-modified oligonucleotide is prepared, the this compound can react with this engineered functional group to form a stable amide linkage, thereby attaching the fluorescent dye to the nucleic acid strand. sigmaaldrich.comaatbio.combiosyn.com

The utility of this compound extends beyond natural biomolecules to the functionalization of synthetic materials and constructs designed to mimic biological systems. This includes the labeling of surfaces, such as aminosilane-coated glass slides or nanoparticles, that have been functionalized with primary amines. aatbio.comaatbio.com The NHS ester reacts efficiently with these surface-bound amines, allowing for the covalent attachment of the Atto 425 fluorophore. This strategy is employed in the development of biosensors and other bioanalytical platforms where fluorescent tracking is required.

Optimization of Reaction Conditions and Buffer System Selection in Labeling Protocols

The success of a bioconjugation reaction with this compound hinges on the careful optimization of several key parameters. The selection of an appropriate buffer system is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with the labeling reaction as they will compete with the target biomolecule for the NHS ester, dramatically reducing labeling efficiency. sigmaaldrich.comjenabioscience.com Suitable amine-free buffers include phosphate-buffered saline (PBS), MES, HEPES, or sodium bicarbonate/carbonate buffers. sigmaaldrich.comjenabioscience.com

The pH of the reaction is the most critical factor. The optimal pH range for NHS-ester coupling is between 8.0 and 9.0, with a pH of 8.3 often cited as an effective compromise. sigmaaldrich.comarizona.eduatto-tec.com In this range, a significant fraction of the primary amines on the biomolecule are deprotonated and thus highly reactive. arizona.eduatto-tec.com However, a competing reaction, the hydrolysis of the NHS ester, also accelerates at higher pH. atto-tec.comarizona.eduatto-tec.com This hydrolysis renders the dye non-reactive, so maintaining the pH within the recommended range is essential to balance amine reactivity with dye stability. arizona.eduatto-tec.com Other important factors include the molar ratio of dye to the biomolecule, protein concentration, temperature, and incubation time. sigmaaldrich.comaatbio.com

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| pH | 8.0 - 9.0 (ideally 8.3) | Balances the requirement for unprotonated, reactive primary amines with the competing hydrolysis of the NHS ester at higher pH. arizona.eduatto-tec.com |

| Buffer System | Amine-free buffers (e.g., PBS, Sodium Bicarbonate, HEPES) | Buffers containing primary amines (e.g., Tris, Glycine) will react with the NHS ester, inhibiting the labeling of the target biomolecule. sigmaaldrich.comjenabioscience.com |

| Dye-to-Protein Molar Ratio | Varies (e.g., 3:1 to 20:1); requires empirical optimization | Influences the final Degree of Labeling (DOL). Must be optimized for each specific protein to achieve desired fluorescence without compromising protein function. sigmaaldrich.comaatbio.comarizona.edu |

| Protein Concentration | ≥ 2 mg/mL | Higher protein concentrations generally lead to greater labeling efficiency. sigmaaldrich.comjenabioscience.com |

| Solvent for Dye Stock | Anhydrous, amine-free DMSO or DMF | The NHS ester is susceptible to hydrolysis; using a dry, amine-free organic solvent for the stock solution preserves its reactivity. sigmaaldrich.comarizona.edu |

| Reaction Time | 30 - 60 minutes (typically) | In most cases, the reaction is complete within this timeframe at room temperature. sigmaaldrich.comaatbio.comarizona.edu |

| Temperature | Room Temperature | Sufficient for the reaction to proceed to completion within an hour for most applications. sigmaaldrich.comjenabioscience.com |

Purification and Characterization of Labeled Bioconjugates for Research Integrity

Following the conjugation reaction, the mixture contains the desired labeled bioconjugate, unreacted (hydrolyzed) dye, and potentially unconjugated biomolecules. To ensure the integrity of subsequent experiments, it is crucial to remove the free, unbound dye. arizona.edu The most common method for this purification step is gel filtration chromatography (also known as size-exclusion chromatography), using resins like Sephadex G-25. sigmaaldrich.comjenabioscience.comarizona.edu This technique effectively separates the larger dye-protein conjugate, which elutes first, from the smaller, unbound dye molecules that elute later. arizona.eduatto-tec.com For smaller samples or diluted solutions, extensive dialysis can also be used for purification. sigmaaldrich.com

After purification, the bioconjugate must be characterized to determine its concentration and the Degree of Labeling (DOL). jenabioscience.com The DOL, which specifies the average number of dye molecules conjugated to each biomolecule, is a critical quality control parameter. aatbio.comjenabioscience.com It is typically determined using absorption spectroscopy by measuring the absorbance of the conjugate solution at two wavelengths: ~280 nm (the maximum absorbance for most proteins) and the absorption maximum of the dye (λmax ≈ 439 nm for Atto 425). aatbio.comjenabioscience.com Because the Atto 425 dye also absorbs light at 280 nm, a correction factor (CF₂₈₀) is required to calculate the true protein concentration. jenabioscience.com

The DOL can be calculated using the following formula:

DOL = (A_max × ε_protein) / [(A₂₈₀ - A_max × CF₂₈₀) × ε_dye]

Where:

A_max is the absorbance of the conjugate at the dye's λmax (~439 nm).

A₂₈₀ is the absorbance of the conjugate at 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the dye at its λmax.

CF₂₈₀ is the correction factor (A₂₈₀ / A_max) for the free dye.

| Property | Value |

|---|---|

| Absorption Maximum (λabs) | 439 nm sigmaaldrich.comleica-microsystems.com |

| Emission Maximum (λfl) | 485 nm sigmaaldrich.comleica-microsystems.com |

| Molar Extinction Coefficient (εmax) | 45,000 M⁻¹cm⁻¹ sigmaaldrich.comleica-microsystems.comjenabioscience.com |

| Fluorescence Quantum Yield (ηfl) | 90% sigmaaldrich.comleica-microsystems.com |

| Correction Factor (CF₂₈₀) | 0.17 sigmaaldrich.comleica-microsystems.com |

| Correction Factor (CF₂₆₀) | 0.19 sigmaaldrich.comleica-microsystems.com |

Factors Influencing Labeling Efficiency and Specificity in Research Systems

The successful bioconjugation of this compound to target molecules, particularly proteins and amine-modified oligonucleotides, is contingent upon a variety of reaction parameters. aatbio.com The efficiency of labeling, defined as the degree of substitution (DOS), and the specificity of the reaction are critically influenced by factors such as pH, buffer composition, concentration of reactants, and temperature. aatbio.comjenabioscience.com A thorough understanding and optimization of these factors are paramount to achieving desired labeling outcomes in research applications.

The fundamental reaction involves the nucleophilic attack of a primary amine on the N-hydroxysuccinimide (NHS) ester, leading to the formation of a stable amide bond and the release of NHS. glenresearch.com However, this primary reaction is in direct competition with the hydrolysis of the NHS ester, which renders the dye non-reactive. thermofisher.comatto-tec.com The interplay between these two reactions is heavily dependent on the experimental conditions.

The pH of the reaction buffer is arguably the most critical factor governing the labeling reaction with this compound. jenabioscience.comlumiprobe.com The reaction is strongly pH-dependent because the target primary amino groups (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) must be in an unprotonated state to be sufficiently nucleophilic. atto-tec.comarizona.edu At a low pH, these amino groups are protonated (-NH3+), rendering them unreactive towards the NHS ester. lumiprobe.cominterchim.fr Conversely, as the pH increases, the rate of the competing hydrolysis reaction, where hydroxyl ions attack the NHS ester, also increases significantly. thermofisher.comatto-tec.com This hydrolysis results in the formation of the non-reactive carboxylate form of the dye. atto-tec.com

An optimal pH range of 8.0 to 9.0 is generally recommended for labeling proteins with Atto NHS-esters, with a pH of 8.3 often cited as a good compromise that balances amine reactivity and NHS ester stability. jenabioscience.comatto-tec.com This pH ensures a sufficient concentration of deprotonated primary amines for efficient conjugation while minimizing the rate of hydrolysis. atto-tec.comarizona.edu For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6. thermofisher.com

It's also noteworthy that the local microenvironment can influence the pKa of lysine side chains within a protein, making some lysine residues more reactive than others even at a suboptimal pH. researchgate.net For specific applications, such as targeting the N-terminus of a protein over lysine residues, the reaction pH can be lowered to approximately 6.5. This takes advantage of the pKa difference between the N-terminal α-amino group (pKa ~8.9) and the lysine ε-amino group (pKa ~10.5), where the N-terminus is more likely to be in its reactive, unprotonated form. covachem.com

Table 1: Effect of pH on this compound Conjugation

| pH Level | Effect on Primary Amines | Effect on this compound | Overall Labeling Outcome |

|---|---|---|---|

| < 7.0 | Largely protonated (-NH3+), non-nucleophilic | Stable, low hydrolysis rate | Very low labeling efficiency lumiprobe.comnih.gov |

| 7.0 - 8.0 | Increasing proportion of unprotonated (-NH2) amines | Moderate stability, increasing hydrolysis | Sub-optimal to moderate labeling efficiency aatbio.comthermofisher.com |

| 8.0 - 9.0 | Optimal concentration of reactive amines | Increased hydrolysis rate, but amine reaction is favored | Optimal labeling efficiency (pH 8.3 is often recommended) jenabioscience.comatto-tec.com |

| > 9.0 | High concentration of reactive amines | Rapid hydrolysis significantly outcompetes the amine reaction | Decreased labeling efficiency due to dye inactivation lumiprobe.cominterchim.fr |

The choice of buffer is critical for a successful conjugation reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are generally incompatible with NHS-ester reactions. jenabioscience.com This is because the primary amines in the buffer will compete with the target molecule for reaction with the this compound, thereby reducing the labeling efficiency. thermofisher.com While some sources suggest that the amine in Tris is sterically hindered and reacts poorly, it is still recommended to avoid it to ensure optimal results. interchim.fr

Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium carbonate, HEPES, and borate (B1201080) buffers. jenabioscience.comthermofisher.comatto-tec.com A common choice is a 0.1 M to 1 M sodium bicarbonate or sodium carbonate buffer at the desired pH (typically 8.3-9.0). aatbio.com It is essential to ensure that the buffering capacity is sufficient to maintain the pH throughout the reaction, as the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture over time, especially in large-scale reactions. lumiprobe.cominterchim.fr

Additionally, any substances containing primary amines, such as ammonium (B1175870) salts (e.g., ammonium sulfate) or stabilizing proteins like bovine serum albumin (BSA) or gelatin, must be removed from the protein solution prior to labeling, typically through dialysis or gel filtration against an appropriate amine-free buffer. aatbio.comaatbio.com

The concentration of both the this compound and the target biomolecule significantly impacts the labeling efficiency. jenabioscience.com Higher concentrations of the protein (typically in the range of 2-10 mg/mL) are recommended as they favor the bimolecular reaction between the dye and the protein over the competing unimolecular hydrolysis of the dye. aatbio.com Labeling efficiency is known to decrease at lower protein concentrations (< 2 mg/mL). aatbio.com

The stoichiometry, or the molar ratio of dye to protein, is a key parameter used to control the degree of substitution (DOS). aatbio.com A higher molar excess of the dye will generally result in a higher DOS. However, excessive labeling (overlabeling) can lead to protein aggregation, altered biological activity, or fluorescence quenching. jenabioscience.com The optimal DOS for most antibodies is typically between 2 and 10. aatbio.com The ideal dye-to-protein ratio varies depending on the specific protein, its concentration, and the number of accessible primary amines. Therefore, it is often necessary to perform trial experiments with varying molar ratios to determine the optimal conditions for a specific application. For example, a starting point for antibody labeling might involve using a 10-fold molar excess of the dye. aatbio.com

NHS-ester conjugation reactions are commonly performed at room temperature (approximately 20-25°C) or at 4°C. thermofisher.com Lowering the temperature to 4°C can be advantageous as it slows down the rate of hydrolysis of the this compound, which can be particularly beneficial for reactions that require longer incubation times or when working with sensitive proteins. thermofisher.com However, the rate of the desired aminolysis reaction will also be slower at a lower temperature, necessitating a longer incubation period.

Incubation times can range from 30-60 minutes to several hours or even overnight. interchim.fr In many cases, the reaction is substantially complete within an hour at room temperature. arizona.edu The optimal time depends on the reactivity of the specific protein and the other reaction conditions (pH, concentration, temperature). Shorter reaction times may be used to limit the extent of labeling if a lower DOS is desired. jenabioscience.com

The stability and reactivity of this compound are dependent on the purity of the reagents and solvents used. The NHS ester should be protected from moisture to prevent premature hydrolysis. atto-tec.comatto-tec.com It is often recommended to dissolve the dye in a high-quality, anhydrous, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before adding it to the aqueous reaction buffer. jenabioscience.com The use of DMF that has degraded to contain dimethylamine (B145610) should be avoided as it will react with the NHS ester. lumiprobe.com Stock solutions of the reactive dye in these organic solvents have limited stability and should ideally be freshly prepared, although they can sometimes be stored at -20°C for short periods. atto-tec.cominterchim.fr

Table 2: Summary of Factors Influencing this compound Labeling

| Factor | Recommendation | Rationale | Potential Issues if Not Optimized |

|---|---|---|---|

| pH | 8.0 - 9.0 (typically 8.3) | Balances amine reactivity and ester stability. atto-tec.com | Low pH: No reaction. High pH: Rapid dye hydrolysis. lumiprobe.com |

| Buffer | Amine-free (e.g., Bicarbonate, Phosphate, HEPES) | Prevents competition for the NHS ester. thermofisher.com | Amine-containing buffers (Tris, Glycine) reduce labeling efficiency. jenabioscience.com |

| Protein Conc. | 2 - 10 mg/mL | Favors bimolecular reaction over hydrolysis. aatbio.com | Low concentration (< 2 mg/mL) leads to poor efficiency. aatbio.com |

| Stoichiometry | Variable (e.g., 2- to 20-fold molar excess of dye) | Controls the Degree of Substitution (DOS). aatbio.com | Too low: Insufficient labeling. Too high: Overlabeling, protein precipitation, quenching. jenabioscience.com |

| Temperature | Room Temperature or 4°C | Controls reaction and hydrolysis rates. thermofisher.com | Higher temps increase hydrolysis; 4°C allows longer reaction times. thermofisher.com |

| Incubation Time | 30 min - overnight | Allows reaction to proceed to completion. interchim.fr | Too short: Incomplete labeling. Too long: Increased hydrolysis. |

| Solvent for Dye | Anhydrous, amine-free DMSO or DMF | Ensures stability and reactivity of the NHS ester. | Water or amine impurities in solvent will inactivate the dye. lumiprobe.comatto-tec.com |

Advanced Optical Imaging Implementations

High-Resolution Fluorescence Microscopy Techniques

Atto 425-NHS ester is particularly well-suited for super-resolution microscopy (SRM), a collection of techniques that bypass the diffraction limit of light to achieve nanoscale resolution. medchemexpress.comaatbio.com Its characteristics are optimal for modalities that fall under the SRM umbrella, including STED, PALM, dSTORM, and SIM. aatbio.combiomol.comatto-tec.com

These techniques utilize distinct physical principles to achieve imaging resolutions far beyond that of conventional light microscopy, enabling the visualization of molecular-level details within cells.

Stimulated Emission Depletion (STED) microscopy achieves sub-diffraction resolution by using a second, red-shifted laser with a doughnut-shaped focal spot to de-excite fluorophores at the periphery of the excitation focus. mpg.de This process effectively narrows the area from which fluorescence is emitted. The photostability and large Stokes shift of a fluorophore are critical for successful STED imaging.

Initial studies have confirmed that coumarin (B35378) dyes, such as Atto 425, are applicable for STED microscopy. mpg.de Research has demonstrated the use of Atto 425-tagged clathrin-coated vesicles to achieve sub-diffraction-limit resolution, highlighting its utility in this advanced imaging technique. researchgate.net The dye's properties allow it to withstand the high laser power required for depletion without rapid photobleaching, which is essential for obtaining high-quality nanoscale images. mpg.de

Photoactivated Localization Microscopy (PALM) is a single-molecule localization microscopy (SMLM) technique that relies on the sequential activation and imaging of sparse subsets of photoactivatable or photoconvertible fluorescent proteins. While originally developed for fluorescent proteins, the principles have been extended to organic dyes. The suitability of Atto 425 for single-molecule detection makes it a candidate for such localization-based techniques. aatbio.comsigmaaldrich.com Its high quantum yield and photostability ensure that individual molecules can be detected with a high signal-to-noise ratio before they photobleach. aatbio.com

Direct Stochastic Optical Reconstruction Microscopy (dSTORM) is another SMLM technique that utilizes the photoswitching of conventional fluorophores between a fluorescent "on" state and a dark "off" state. oni.bio Many standard fluorescent dyes, including those in the Atto family, can be induced to photoswitch under specific buffer conditions. oni.bio

This compound is well-suited for dSTORM due to its inherent photostability and brightness. aatbio.combiomol.comaatbio.com The NHS ester group facilitates straightforward conjugation to primary amines on proteins of interest, allowing for precise labeling of subcellular structures for nanoscale imaging. oni.bio

Structured Illumination Microscopy (SIM) is a super-resolution technique that uses a patterned illumination light to generate moiré fringes in the image. A series of images with the pattern in different orientations are processed to reconstruct a super-resolved image with a resolution typically twice that of a conventional microscope. SIM requires lower laser intensities compared to STED, making it compatible with a broader range of fluorophores. mpg.de

Dyes with large Stokes shifts, a key feature of Atto 425, are well-tolerated in SIM. mpg.de The Atto dye family is generally considered suitable for SIM applications, allowing for enhanced resolution imaging of cellular structures. atto-tec.com

Confocal and Widefield Fluorescence Microscopy in Live-Cell Studies

Beyond super-resolution, this compound is a valuable probe for conventional imaging techniques like confocal and widefield microscopy, particularly in studies involving living cells. sigmaaldrich.com Its brightness and stability are advantageous for long-term imaging experiments. atto-tec.com

In one notable study, this compound was employed as a calibration standard in Pulsed Interleaved Excitation-Fluorescence Lifetime Imaging Microscopy (PIE-FLIM), an advanced confocal method. biorxiv.org The researchers used a 5µM solution of the dye to calibrate the cyan channel of their system, relying on its known and stable fluorescence lifetime of 3.6 ns to ensure accurate measurements of FRET-based biosensors within living cells. biorxiv.org This application underscores the dye's reliability and well-characterized properties.

Furthermore, in studies utilizing expansion microscopy (ExM), where samples are physically expanded before imaging, NHS-Atto 425 has been used to label cellular components. rsc.org These experiments, which often employ widefield or confocal microscopes for imaging, revealed that Atto 425 labeled dense structures within the nucleus and displayed a reticular pattern in the cytoplasm, demonstrating its utility as a pan-proteome stain to visualize general cellular architecture. rsc.org The ability to covalently link to proteins via the NHS ester group makes it an effective tool for monitoring protein distributions and interactions in both fixed and living cells. atto-tec.com

Table 2: Research Applications of this compound in Microscopy

| Microscopy Technique | Application/Finding | Reference |

|---|---|---|

| STED | Demonstrated sub-diffraction resolution by imaging Atto 425-tagged clathrin-coated vesicles. | researchgate.net |

| dSTORM / PALM | Properties of high quantum yield and photostability make it suitable for single-molecule localization techniques. | aatbio.comaatbio.com |

| SIM | Large Stokes shift and general photophysical properties are compatible with the requirements of SIM. | atto-tec.commpg.de |

| Confocal (PIE-FLIM) | Used as a reliable calibration standard (lifetime of 3.6 ns) for quantitative imaging in living cells. | biorxiv.org |

| Expansion Microscopy | Used as a pan-proteome stain, labeling dense nuclear structures and cytoplasmic reticulum. | rsc.org |

Flow Cytometry (FACS) for Cell Population Analysis and Sorting

This compound is well-suited for flow cytometry (FACS), a powerful technique for analyzing and sorting heterogeneous cell populations. biomol.comaatbio.comaatbio.com Its excitation and emission properties, with maxima at approximately 439 nm and 485 nm respectively, are compatible with the violet laser lines commonly used in flow cytometers. atto-tec.combiosyn.com The high fluorescence quantum yield and excellent photostability of Atto 425 contribute to the generation of strong and stable signals, which is crucial for the sensitive detection and discrimination of cell populations. aatbio.commedchemexpress.com

In FACS applications, this compound can be used to label antibodies or other proteins that specifically bind to cell surface markers. This allows for the identification and quantification of different cell types within a complex mixture. biomol.comaatbio.com The covalent amide bond formed between the NHS ester and the primary amines on the protein ensures a stable and robust labeling that can withstand the fluidics and laser interrogation within a flow cytometer. scbt.com

Fluorescence In Situ Hybridization (FISH) for Nucleic Acid Detection

Fluorescence in situ hybridization (FISH) is a technique used to detect and localize specific nucleic acid sequences within cells and tissues. This compound is a suitable fluorophore for this application, often used to label oligonucleotide probes. biomol.comaatbio.comidtdna.com These labeled probes then hybridize to their complementary target sequences, allowing for visualization under a fluorescence microscope.

The NHS ester chemistry allows for the straightforward conjugation of the Atto 425 dye to amine-modified oligonucleotides. aatbio.comsigmaaldrich.com The resulting fluorescently labeled probes can be used in various FISH-based assays. jenabioscience.com For instance, Atto 425 has been utilized in multicolor FISH experiments, where its distinct spectral properties allow for simultaneous detection of multiple targets when combined with other fluorophores. researchgate.netunivie.ac.at While described as relatively dim compared to some other dyes in one study, proper adjustment of imaging parameters enables its effective use in multicolor FISH. univie.ac.at

Expansion Microscopy (ExM) for Enhanced Spatial Resolution in Biological Samples

Expansion microscopy (ExM) is a super-resolution imaging technique that physically expands a biological sample embedded in a swellable hydrogel, allowing for nanoscale imaging on a conventional diffraction-limited microscope. nih.gov Amine-reactive NHS esters, including this compound, have emerged as valuable tools for pan-staining of proteins within these expanded samples. nih.govnih.gov

In a study characterizing the staining patterns of various fluorescent dye esters in HeLa cells with ExM, this compound was shown to label dense structures within the nucleus. nih.gov The physical and chemical properties of the dye, such as its hydrophobicity and charge, influence its staining pattern within the cellular ultrastructure. nih.gov This non-specific but detailed labeling of cellular architecture provides valuable contextual information when used alongside specific markers like antibodies. nih.gov The compatibility of Atto 425 with ExM protocols highlights its utility in achieving super-resolution visualization of cellular compartments and protein distributions. aatbio.comnih.gov

Single-Molecule Detection and Tracking in Biophysical Research

The photophysical properties of Atto 425 make it particularly suitable for single-molecule detection and tracking studies. biomol.comaatbio.commedchemexpress.com These techniques require fluorophores with high photostability, high fluorescence quantum yield, and a large Stokes shift to minimize background noise and enable prolonged observation of individual molecules. atto-tec.comaatbio.com Atto 425 exhibits these characteristics, making it a reliable choice for demanding single-molecule experiments. biomol.comaatbio.comscientificlabs.co.uk

This compound has been employed in various single-molecule applications, including single-molecule Förster Resonance Energy Transfer (smFRET) experiments to study molecular interactions and conformational changes in biomolecules. sigmaaldrich.comatto-tec.comnih.gov Its rigid structure, which prevents cis-trans isomerization, contributes to its exceptional fluorescence intensity and minimal spectral shifts upon conjugation, further enhancing its performance in single-molecule studies. sigmaaldrich.comscientificlabs.co.uk Research has also utilized Atto 425 in triple-color coincidence analysis and fluorescence correlation spectroscopy (FCS) to investigate complex molecular formations and dynamics. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com

Multi-Color Imaging Strategies and Signal Separation in Complex Systems

The distinct spectral properties of Atto 425 facilitate its use in multi-color imaging strategies, where multiple targets are visualized simultaneously. scbt.com Its excitation and emission spectra allow for its use alongside other fluorophores with minimal spectral overlap, which is crucial for accurate signal separation. aatbio.com

Atto 425 has been successfully used as a donor probe in three-color FRET experiments, demonstrating its utility in complex multi-component analyses. sigmaaldrich.comscientificlabs.co.uksigmaaldrich.com In multicolor FISH, Atto 425, in combination with an extended set of fluorophores, has enabled the simultaneous detection of multiple microbial populations. univie.ac.at Although its brightness may be lower than some other dyes, careful selection of filter sets and imaging parameters allows for its effective integration into multi-color imaging schemes. researchgate.netunivie.ac.at The use of Atto 425 in conjunction with dyes that have longer emission wavelengths can also help to reduce issues with sample autofluorescence, which is often more pronounced in the blue-green spectral region. sigmaaldrich.combiosearchtech.com

Spectroscopic Research Applications

Förster Resonance Energy Transfer (FRET) Studies

Förster Resonance Energy Transfer (FRET) is a powerful spectroscopic technique used to measure distances at the molecular level, typically in the range of 1 to 10 nanometers. mdpi.com FRET involves the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity and their spectral properties overlap appropriately. whiterose.ac.uk Atto 425-NHS ester is frequently employed as a donor fluorophore in FRET studies due to its excitation and emission characteristics. sigmaaldrich.comsigmaaldrich.comkrackeler.comsigmaaldrich.com The efficiency of FRET is highly sensitive to the distance between the donor and acceptor, making it a valuable "spectroscopic ruler" for studying molecular structure and dynamics. mdpi.comuzh.ch

By labeling two different molecules or different sites within a single molecule with a FRET donor-acceptor pair, researchers can investigate their proximity and interactions. Atto 425, when conjugated via its NHS ester to one molecule (as the donor), can participate in FRET with a suitable acceptor dye labeled on another molecule. This allows for the detection and analysis of molecular binding events, complex formation, and transient interactions in solution or on surfaces. This compound has been used as a donor probe in experiments designed to investigate the kinetics of RNA-protein complex formation. sigmaaldrich.comsigmaaldrich.comkrackeler.comsigmaaldrich.com The change in FRET efficiency upon binding provides insights into whether the labeled molecules come into close contact.

This compound is also valuable in the development of multi-color FRET systems, which enable the simultaneous study of multiple molecular interactions or conformational states within a single system. Its spectral properties allow it to serve as a donor in conjunction with multiple acceptor fluorophores that emit at longer wavelengths. Atto 425 has been specifically utilized as one of the donor probes in three-color FRET experiments. sigmaaldrich.comsigmaaldrich.comkrackeler.comsigmaaldrich.comchemsrc.com These advanced FRET setups provide more complex and detailed information about the spatiotemporal relationships between several components in a biological system.

Intramolecular FRET, where donor and acceptor fluorophores are attached to different regions of the same biomolecule, can be used to monitor conformational changes. uni-muenchen.de Labeling a biomolecule with Atto 425 (as a donor) and an appropriate acceptor at specific sites allows researchers to detect changes in the distance between these sites as the molecule undergoes conformational transitions. This application is crucial for understanding the dynamic behavior of proteins, nucleic acids, and other biomolecules, providing insights into their function. While general FRET principles for studying conformational changes are well-established, Atto 425's properties make it a suitable donor for such investigations when conjugated to the biomolecule of interest via its NHS ester group.

Fluorescence Correlation Spectroscopy (FCS) Implementations

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluorescence fluctuations in a small observation volume to study molecular dynamics, such as diffusion, concentration, and binding events. sigmaaldrich.comd-nb.info this compound, after conjugation to a molecule, can be used in FCS experiments. The photostability and high quantum yield of Atto 425 contribute to obtaining reliable data in FCS, which requires monitoring single molecules or small numbers of molecules diffusing through the detection volume. aatbio.comsigmaaldrich.com Studies have investigated the stability of Atto 425 during one- and two-photon excitation in FCS. sigmaaldrich.comsigmaaldrich.comkrackeler.comsigmaaldrich.com

FCS directly measures the rate at which fluorescently labeled molecules diffuse through the focal volume, which is inversely related to their size and the viscosity of the medium. By analyzing the autocorrelation function of the fluorescence fluctuations, the diffusion coefficient of the labeled molecule can be determined. d-nb.infopicoquant.com This allows for the assessment of molecular size and mobility. Additionally, the amplitude of the autocorrelation function provides information about the concentration of fluorescent particles in the observation volume. d-nb.info Atto 425-labeled molecules can be used in FCS to obtain absolute diffusion constant and concentration values, often requiring calibration with reference compounds with known diffusion constants. picoquant.com

FCS can also be used to probe biomolecular interactions in solution. When a fluorescently labeled molecule (e.g., labeled with Atto 425) binds to another molecule, its diffusion coefficient changes due to the increase in size of the resulting complex. By monitoring these changes in diffusion using FCS, binding events can be detected and analyzed. d-nb.info This approach allows for the study of interactions between proteins, nucleic acids, and other biomolecules in their native environment with minimal interference. sigmaaldrich.com Changes in fluorescence properties upon binding can also be detected by FCS, providing further information about the interaction.

Time-Resolved Fluorescence Spectroscopy for Lifetime-Based Assays

Time-resolved fluorescence spectroscopy, particularly focusing on fluorescence lifetime, offers a powerful approach for developing sensitive assays, as fluorescence lifetime is largely independent of probe concentration and excitation intensity researchgate.net. Atto 425, when incorporated into molecular probes, can be utilized in lifetime-based assays to monitor specific molecular events, such as enzymatic activity. Research has demonstrated the use of fluorescent dyes like Atto 425, conjugated via NHS ester chemistry, as probes for monitoring enzymatic turnover, specifically the cleavage of ATP researchgate.net.

In such applications, the fluorescence lifetime of the Atto 425 label changes upon interaction with or cleavage of the target molecule (e.g., ATP). These changes in lifetime can be either increases or decreases, depending on the photophysical processes involved, such as photoinduced electron transfer (PET) or stacking interactions between the fluorophore and other molecular components researchgate.net. By measuring these lifetime changes using time-resolved fluorescence spectroscopy, researchers can continuously monitor enzymatic activity researchgate.net. This approach provides a robust method for tracking biochemical processes in real-time.

Coincidence Analysis in Complex Molecular Assembly Research

Atto 425 is also employed in coincidence analysis techniques, including triple-color coincidence analysis, to investigate the formation and dynamics of higher-order molecular complexes atto-tec.comchemsrc.com. Coincidence analysis allows for the detection of multiple fluorescently labeled molecules passing simultaneously through a small observation volume, indicating their co-localization or interaction within a complex.

In the context of complex molecular assemblies, such as RNA-protein complexes, multi-color FRET (Förster Resonance Energy Transfer) experiments, including three-color FRET, utilize Atto 425 as a donor or acceptor fluorophore sigmaaldrich.com. FRET efficiency is highly sensitive to the distance between donor and acceptor molecules, typically within the range of 1-10 nm. By labeling different components of a molecular assembly with spectrally distinct fluorescent dyes like Atto 425 and measuring FRET between them, researchers can gain insights into the proximity and conformational changes within the complex. Triple-color coincidence analysis, building upon the principles of FRET and fluorescence correlation spectroscopy (FCS), allows for the simultaneous detection of interactions between three different molecular species, providing a more comprehensive understanding of complex assembly processes atto-tec.comchemsrc.com. The photophysical properties of Atto 425, including its distinct excitation and emission spectra, make it a suitable candidate for use in multi-color FRET and coincidence analysis schemes alongside other compatible fluorophores.

Applications in Diverse Biological and Biochemical Systems

Probing Protein Structure, Function, and Dynamics

Fluorescent labeling of proteins is a fundamental technique for studying their localization, interactions, conformational changes, and dynamics within living cells and in vitro. Atto 425-NHS ester is a common choice for this purpose due to its reactivity with primary amines, a prevalent functional group in proteins. labsolu.cawikipedia.org

NHS esters, including this compound, are frequently employed to fluorescently tag purified proteins such as antibodies. citeab.comlabsolu.ca This labeling strategy allows researchers to visualize the distribution and behavior of specific protein targets using fluorescence microscopy. The resulting fluorescent protein-fluorophore conjugates can be used to investigate various aspects of protein biology. For instance, in conjunction with techniques like expansion microscopy (ExM), NHS ester labeling has enabled the visualization of nanoscale features and protein densities within cells, providing insights into cellular ultrastructure. citeab.comlabsolu.ca More advanced applications of ExM utilizing NHS esters have even allowed for the visualization of individual protein conformations. citeab.com

While labeling cysteine residues via thiol modification is sometimes preferred for studying specific protein aspects, amine modification using NHS esters remains the most common protein labeling method. wikipedia.org The efficiency and degree of labeling with this compound are influenced by factors such as protein concentration, the number and accessibility of lysine (B10760008) residues on the protein surface, the protein's isoelectric point, and the pH of the labeling reaction. biosyn.comwikipedia.orgwikipedia.org Optimal labeling is typically achieved at a slightly alkaline pH, around 8.3, which favors the deprotonation of amino groups necessary for the reaction while minimizing hydrolysis of the NHS ester. wikipedia.orgwikipedia.org To control the degree of labeling and prevent overlabeling, which can occur with proteins rich in surface lysines, researchers can adjust the dye-to-protein ratio, protein concentration, or reaction time. wikipedia.org After the labeling reaction, the fluorescently tagged protein can be separated from any unreacted dye using techniques such as gel permeation chromatography. biosyn.com

This compound has also been integrated into more complex protein labeling systems. For example, when conjugated to benzylguanine, the fluorescence of Atto 425-NHS is initially quenched. However, its fluorescence is restored upon specific labeling of SNAP-tag fusion proteins in living cells, providing a method for targeted protein visualization in live-cell experiments. ontosight.aiatto-tec.comnih.gov

Elucidating Nucleic Acid Organization and RNA-Protein Complex Formation

Beyond protein labeling, this compound is valuable for studying nucleic acids, particularly amine-modified oligonucleotides. Its reaction with primary amines allows for the stable covalent attachment of the fluorophore to these modified nucleic acid strands. labsolu.cabiosyn.comamericanelements.comontosight.aiatto-tec.comnih.govinvivochem.cn

This capability is particularly useful in investigating the organization of nucleic acids and the formation of RNA-protein complexes. Atto 425 has been successfully employed as a donor fluorophore in three-color Förster Resonance Energy Transfer (FRET) experiments designed to probe the kinetics of RNA-protein complex assembly. ontosight.aiatto-tec.comnih.govinvivochem.cn In one study focusing on RNA-protein binding kinetics in a microfluidic reactor, Atto 425 was used to label RNA. The integrity of the labeled RNA was confirmed, and baseline resolution was achieved during HPLC analysis of the Atto 425-labeled RNA. By using Atto 425 as a FRET donor in combination with an appropriate acceptor like Atto 532, researchers could monitor conformational changes in RNA induced by the binding of metal ions (e.g., Mg2+) or proteins.

Visualization of Subcellular Organelles and Cellular Compartmentation

Fluorescent dye esters, including this compound, are increasingly used for non-specific staining of cellular and tissue structures, providing valuable contextual information in imaging experiments. citeab.comlabsolu.ca When combined with super-resolution techniques like expansion microscopy (ExM), these fluorescent esters allow for the visualization of nanoscale features within cellular ultrastructure. citeab.comlabsolu.ca

Studies have shown that different fluorescent esters exhibit distinct labeling patterns across various subcellular compartments, and these patterns are influenced by the biochemical properties of the conjugated dye, particularly hydrophobicity and charge. citeab.comlabsolu.ca ATTO family dye esters, including NHS ATTO425, tend to be more hydrophobic compared to some other dye families like Alexa dyes, which influences their distribution within the cell. citeab.com Fluorescent esters can serve as effective counterstains alongside antibody labeling, providing ultrastructural context for the localization of specific protein targets within organelles such as mitochondria, the Golgi apparatus, and the endoplasmic reticulum (ER). citeab.comlabsolu.ca

Nuclear and Cytoplasmic Labeling Patterns

Research into the differential labeling of human subcellular compartments with fluorescent dye esters has provided insights into the staining patterns of this compound. Studies indicate that ATTO esters, including NHS ATTO425, label dense structures within the nucleus. citeab.com In the cytoplasm, their staining patterns have been observed to be more akin to those of the Alexa dye family. citeab.com

Specifically, NHS ATTO425 has been shown to exhibit a mixed labeling pattern across both the cytoplasm and the nucleus in HeLa cells. labsolu.ca These staining characteristics have been found to be consistent across different cell types, with very similar stain distribution and morphology observed in both HeLa and hTERT human retinal pigment epithelial (RPE-1) cells when labeled with NHS ATTO425. The differential staining observed with various NHS esters, where hydrophilic dyes tend to strongly label the nucleoplasm and show uniform cytoplasmic staining, suggests that the varying hydrophobicity of ATTO dyes, including Atto 425, plays a role in their specific nuclear and cytoplasmic distribution patterns. citeab.comlabsolu.ca

Specific Organelle Targeting (e.g., Mitochondria, Endoplasmic Reticulum)

While some fluorescent esters show preferential staining of specific organelles like mitochondria or the ER, the direct targeting specificity of this compound to these organelles when used as a general stain is less pronounced compared to some other dyes. However, ATTO family dyes, including NHS ATTO425, have been reported to stain ER and perinuclear compartments with varying densities. labsolu.ca

Importantly, fluorescent esters like this compound can be incorporated into the design of organelle-targeting probes. For instance, a study on developing ER-targeting fluorescent probes mentioned the covalent linkage of fluorescent dyes, including Atto 425, via NHS ester derivatization as a selective functionalization method. This highlights the potential to use this compound as a building block for creating probes with specific subcellular localization. Furthermore, as mentioned earlier, fluorescent esters generally serve as useful counterstains, providing essential ultrastructural context for visualizing specific targets within organelles like mitochondria, Golgi, and ER in conjunction with antibody labeling. citeab.comlabsolu.ca

Development of Biosensors and Molecular Probes

This compound plays a role in the development of various biosensors and molecular probes due to its fluorescent properties and ability to be conjugated to different molecules. It has been utilized in the creation of bifunctional fluorescent, inorganic micro-particles designed for the targeted imaging of multiple cellular components. ontosight.aiatto-tec.comnih.govinvivochem.cn

Its reliable fluorescence characteristics also make it suitable as a calibration standard in advanced microscopy techniques. For example, Atto 425 NHS ester has been used as a calibration standard in Pulsed Interleaved Excitation-Fluorescence Lifetime Imaging Microscopy (PIE-FLIM) measurements, particularly in studies involving FRET-based biosensors in living cells. Its known fluorescence lifetime (3.6 ns) and spectral properties (excitation maximum at 439 nm, emission maximum at 485 nm) are valuable for calibrating and validating FLIM systems used in biosensing applications.

Molecular Beacons for Real-Time Assays

A significant application of this compound is its use as a key component in the development of molecular beacons for real-time assays, particularly real-time PCR. ontosight.aiatto-tec.comnih.govinvivochem.cn Molecular beacons are hairpin-shaped oligonucleotide probes designed for reporting the presence of specific nucleic acid sequences. They typically consist of a fluorophore at one end and a quencher at the other, linked by a probe sequence complementary to the target and self-complementary stem sequences. In the absence of the target, the stem keeps the fluorophore and quencher in close proximity, resulting in fluorescence quenching. Upon hybridization to the target sequence, the beacon undergoes a conformational change, separating the fluorophore from the quencher and leading to a measurable increase in fluorescence.

This compound is used to label amine-modified oligonucleotides that form the molecular beacon structure. For instance, it has been coupled to a 5' amino modification of a molecular beacon probe containing a 3' DABCYL quencher. This type of Atto 425-labeled molecular beacon has been successfully employed in multiplex real-time PCR assays for the rapid and accurate identification of specific genetic variants, such as blaKPC variants in bacteria. The use of Atto 425 in molecular beacons allows for sensitive detection of target sequences in real time, making it a valuable tool in diagnostics and research.

Ligand-Dependent Quenching/Activation Systems (e.g., SNAP-tag)

This compound finds application in ligand-dependent quenching and activation systems, notably in conjunction with SNAP-tag technology. When Atto 425-NHS is conjugated to benzylguanine (BG), a substrate for SNAP-tag, the fluorescence of Atto 425 is quenched sigmaaldrich.comsigmaaldrich.com. This quenching is relieved, and the fluorescence becomes activated, upon the specific labeling of the SNAP-tag fusion protein in living cells sigmaaldrich.comsigmaaldrich.com. This property makes the Atto 425-BG conjugate an ideal candidate for experiments requiring fluorescence turn-on upon specific protein labeling within a cellular context sigmaaldrich.comsigmaaldrich.com. SNAP-tag technology offers a fast and highly specific conjugation method, utilizing commercially available BG substrates, which expands the versatility of synthetic probes for biological imaging mdpi.com.

Studies of Cellular Processes and Signaling Pathways

This compound is extensively used in studying various cellular processes and signaling pathways due to its suitability for labeling biomolecules and its compatibility with advanced fluorescence techniques aatbio.combiomol.comsigmaaldrich.com. The dye's properties, such as high quantum yield and photostability, are advantageous for sensitive applications like single-molecule detection and high-resolution microscopy techniques, including PALM, dSTORM, and STED microscopy aatbio.combiomol.com. These super-resolution techniques provide a significant increase in lateral resolution, enabling more detailed studies of cellular processes sigmaaldrich.comsigmaaldrich.com.

Atto 425-labeled molecules are employed in flow cytometry (FACS) and fluorescence in situ hybridization (FISH), techniques crucial for analyzing cell populations and localizing nucleic acids within cells aatbio.combiomol.com. Furthermore, Atto 425 has been utilized as a donor probe in three-color FRET experiments designed to investigate the kinetics of RNA-protein complex formation sigmaaldrich.comsigmaaldrich.com. Its use in molecular beacons, designed for real-time PCR assays, demonstrates its role in detecting specific nucleic acid sequences, which can be relevant to studying gene expression and regulation pathways sigmaaldrich.comsigmaaldrich.com.

Methodological Considerations, Challenges, and Future Research Directions

Optimization of Labeling Density and Stoichiometry in Bioconjugates

The efficiency and reliability of experiments using Atto 425-NHS ester are critically dependent on the precise control of labeling density, also known as the degree of labeling (DOL) or degree of substitution (DOS). biomol.comaatbio.com This parameter defines the average number of fluorophore molecules attached to a single biomolecule, such as a protein or antibody. jenabioscience.comjenabioscience.com Achieving an optimal DOL is a balancing act; under-labeling results in weak fluorescence signals and reduced sensitivity, while over-labeling can lead to several detrimental effects. biomol.comaatbio.com Excessive conjugation can diminish the fluorescence of the bioconjugate due to self-quenching and may also negatively impact the biological activity and solubility of the labeled molecule. biomol.comaatbio.com

The optimal DOL for most antibodies is generally recommended to be between 2 and 10. aatbio.comaatbio.com However, the ideal ratio is highly dependent on the specific properties of both the dye and the protein being labeled. aatbio.com For instance, a protocol for labeling goat anti-mouse IgG with this compound suggests aiming for a DOL of 6 to 8. aatbio.com Determining the optimal DOL often requires empirical testing with various dye-to-protein molar ratios. jenabioscience.comaatbio.com Starting with a 10:1 molar excess of the dye to the protein is a common recommendation, with further optimization at ratios like 5:1, 15:1, and 20:1 if necessary. aatbio.com However, it is crucial to note that a high molar excess, such as 20-fold, can lead to protein precipitation and non-specific binding. atto-tec.com

Several factors influence the final DOL, including protein concentration, reaction pH, and the presence of competing substances. jenabioscience.comsigmaaldrich.com Protein concentrations should ideally be at least 2 mg/mL, as lower concentrations decrease labeling efficiency. jenabioscience.comsigmaaldrich.com The reaction is typically performed in a buffer with a pH between 8.0 and 9.0 (optimally 8.3) to ensure that the primary amine groups on the protein are sufficiently deprotonated and reactive. jenabioscience.comatto-tec.com It is also essential to use protein solutions free of amine-containing substances like Tris or glycine, which can compete with the target biomolecule for the NHS ester. sigmaaldrich.com After the labeling reaction, unbound dye must be removed, typically through gel filtration or dialysis, to ensure accurate determination of the DOL and to prevent interference in downstream applications. aatbio.comjenabioscience.com

Interactive Data Table: Recommended Starting Parameters for this compound Labeling

| Parameter | Recommended Value/Range | Notes |

| Protein Concentration | 2-10 mg/mL | Lower concentrations reduce labeling efficiency. jenabioscience.comsigmaaldrich.com |

| Reaction pH | 8.0 - 9.0 (Optimal: 8.3) | Ensures primary amines are reactive. jenabioscience.comatto-tec.com |

| Molar Ratio (Dye:Protein) | Start with 10:1 | Optimize as needed (e.g., 5:1, 15:1, 20:1). aatbio.com |

| Recommended DOL for Antibodies | 2 - 10 | Varies by protein; aim for 6-8 in some cases. aatbio.comaatbio.com |

Strategies for Reducing Non-Specific Labeling and Background Fluorescence

Minimizing non-specific labeling and background fluorescence is paramount for achieving high-quality, reliable data in fluorescence-based assays. bio-techne.comnih.gov Non-specific binding occurs when the fluorophore or the labeled biomolecule interacts with unintended targets, leading to false-positive signals and reduced signal-to-noise ratios. bio-techne.comnicoyalife.com Background fluorescence can also arise from autofluorescence of the sample itself. abcam.com

A critical step in reducing non-specific binding is the use of blocking agents. nih.govbiossusa.com Blocking buffers are applied to the sample before the introduction of the primary antibody to saturate non-specific binding sites. abcam.com Common blocking agents include:

Normal Serum: Using serum from the same species as the secondary antibody is highly effective at blocking non-specific antibody binding. bio-techne.comabcam.com

Bovine Serum Albumin (BSA): BSA is a widely used protein blocker that can be added to buffers to shield against non-specific protein interactions. bio-techne.comnicoyalife.com

Other Proteins: Non-fat dry milk and gelatin are also used as protein blocking solutions. nih.gov

In addition to blocking agents, several other strategies can be employed:

Adjusting Buffer Composition: Increasing the salt concentration (e.g., with NaCl) in buffers can shield charge-based interactions that contribute to non-specific binding. nicoyalife.comaatbio.com The pH of the buffer can also be adjusted to influence the charge of biomolecules and reduce unwanted interactions. aatbio.com

Using Surfactants: Non-ionic surfactants like Tween 20 or Triton X-100 can be added to buffers to disrupt hydrophobic interactions, which are another cause of non-specific binding. bio-techne.comnicoyalife.com

Thorough Washing: Adequate washing steps after antibody incubations are crucial to remove unbound and loosely bound antibodies, thereby reducing background signal. sigmaaldrich.com

Controlling Labeling Density: As mentioned previously, an excessively high degree of labeling can increase non-specific interactions. atto-tec.com

Reducing Autofluorescence: Autofluorescence can sometimes be mitigated by using non-aldehyde fixatives or by treating aldehyde-fixed samples with agents like sodium borohydride. abcam.com Exciting the sample at longer wavelengths (above 600 nm) can also help reduce background from autofluorescence, although this is less relevant for Atto 425 which excites in the blue-violet range. sigmaaldrich.com

Comparative Studies with Alternative Fluorophore Chemistries in Research Contexts

Atto 425 belongs to the coumarin (B35378) family of dyes and is characterized by its high fluorescence quantum yield, large Stokes shift, and excellent photostability. aatbio.comatto-tec.com When selecting a fluorophore, researchers must consider these properties in the context of their specific application and instrumentation.

In comparative studies, the performance of Atto 425 is often benchmarked against other dyes. For example, in multicolor fluorescence in situ hybridization (FISH) experiments, Atto 425 was found to be relatively dim compared to brighter dyes like Cy3, Atto 565, Atto 594, and Atto 633. nih.gov However, its spectral properties make it a suitable alternative to dyes like Alexa Fluor 425. vulcanchem.com

The choice of fluorophore can also influence its subcellular localization. Studies comparing various NHS esters, including Atto 425, have shown that different dyes can result in distinct staining patterns within cells. nih.gov For instance, while fluorescein-based dyes showed broad reticular staining in the cytoplasm, Atto dyes, including Atto 425, tended to label dense structures within the nucleus, with cytoplasmic patterns more similar to the Alexa family of dyes. nih.gov Such differences are often related to the dye's hydrophobicity and net charge. nih.govbiorxiv.org

The ATTO-TEC company has developed a range of "Atto" dyes designed for high sensitivity and photostability. atto-tec.com A key advantage of many Atto dyes, particularly those in the red spectral region, is their ability to be excited at longer wavelengths, which reduces background autofluorescence and minimizes photodamage in living cells. sigmaaldrich.comatto-tec.com While Atto 425 does not fall into this long-wavelength category, its rigid structure, which prevents cis-trans isomerization, contributes to its high fluorescence intensity and minimal spectral shift upon conjugation. sigmaaldrich.com

Interactive Data Table: Comparison of Atto 425 with Other Fluorophores

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Features/Comparison Points |

| Atto 425 | 439 | 485 | High quantum yield, large Stokes shift, good photostability. sigmaaldrich.com Relatively dim in some FISH applications. nih.gov |

| Alexa Fluor 488 | 495 | 519 | Commonly used green fluorophore, hydrophilic. nih.gov |

| Cy3 | 550 | 570 | Bright fluorophore, often used as a standard in comparative studies. nih.gov |

| Atto 647N | 644 | 669 | High quantum yield in the red region, photostable. atto-tec.com |

Integration into Multiplexed Imaging and Assay Systems

The distinct spectral properties of this compound make it a valuable tool for multiplexed imaging and assays, where multiple targets are visualized simultaneously. nih.gov Its excitation and emission maxima (approximately 439 nm and 485 nm, respectively) allow it to be combined with other fluorophores that have well-separated spectra, minimizing crosstalk between channels. sigmaaldrich.com

Atto 425 has been successfully used in various multiplexing applications. For instance, it has been employed as a donor probe in three-color Förster Resonance Energy Transfer (FRET) experiments to study the kinetics of RNA-protein complex formation. sigmaaldrich.com It is also suitable for use in multicolor FISH, allowing for the simultaneous identification of different microbial species. nih.gov Furthermore, its compatibility with techniques like flow cytometry (FACS) enables multiparametric analysis of cell populations. aatbio.com

The development of bifunctional fluorescent inorganic microparticles, using this compound, demonstrates its utility in systems designed for imaging multiple components. sigmaaldrich.com In expansion microscopy, Atto 425 has been used alongside other Atto and Alexa dyes to differentially label various subcellular compartments, showcasing its suitability for complex, multicolor imaging experiments. nih.gov The key to successful multiplexing is the careful selection of a set of fluorophores with minimal spectral overlap to ensure that the signal from one dye does not bleed into the detection channel of another.

Advancements in Data Acquisition and Computational Analysis for this compound Data

The increasing complexity of fluorescence microscopy experiments, including those using this compound, has driven the development of sophisticated data acquisition and computational analysis tools. These tools are essential for extracting quantitative and meaningful information from the large datasets generated.

Several open-source and commercial software platforms are available to analyze fluorescence microscopy data. For example:

ImageJ and Fiji: These are widely used open-source platforms with a vast array of plugins for image processing and analysis. plos.org

FLIMJ: This is an ImageJ toolkit specifically designed for the analysis of Fluorescence Lifetime Imaging Microscopy (FLIM) data. plos.orgnih.gov FLIM can provide information about the fluorophore's microenvironment, making it a powerful technique for studies involving FRET or environmental sensing. nih.gov

FluoRender: This is an interactive tool developed for visualizing and analyzing multi-channel fluorescence microscopy data, particularly useful for neurobiologists. utah.edu

GSLab: An open-source MATLAB-based platform that enhances traditional phasor analysis with advanced features like machine learning-based clustering for image segmentation and quantitative unmixing of fluorescent species. oup.com

Fraping: A free-access R library designed for the statistical analysis of Fluorescence Recovery After Photobleaching (FRAP) data, which is used to study molecular mobility. nih.gov

These computational tools enable researchers to perform complex analyses such as image segmentation, colocalization analysis, 3D reconstruction, and quantitative measurements of fluorescence intensity and lifetime. plos.orgutah.edu The integration of analysis routines with programming environments like Python and Groovy through platforms like Jupyter notebooks further enhances the flexibility and reproducibility of data analysis workflows. plos.org As imaging technologies continue to advance, the development of corresponding computational methods will be crucial for fully leveraging the data generated from probes like this compound.

Potential for Novel Derivatizations and Hybrid Probe Development for Enhanced Research Utility

The core structure of Atto 425 provides a versatile scaffold for the development of novel derivatives and hybrid probes with enhanced functionalities. The NHS ester is just one type of reactive group that enables covalent attachment to biomolecules. thermofisher.com While it effectively targets primary amines, other chemistries can be employed to achieve different labeling strategies. jenabioscience.com

One area of development is the creation of probes with different reactive moieties for site-specific labeling. For example, while NHS esters target lysines, maleimide (B117702) derivatives of Atto dyes are available for labeling cysteine residues. atto-tec.comjenabioscience.com A recent method demonstrated the conversion of NHS-esters into chemoselective thioesters using MESNA, allowing for site-specific labeling of N-terminal cysteine residues. nih.gov This approach offers greater control over labeling stoichiometry and can prevent the disruption of protein function that might occur with non-specific lysine (B10760008) modification. nih.gov

Hybrid probes that combine the fluorescent properties of Atto 425 with other functional units represent another exciting avenue of research. For instance, conjugating this compound to benzylguanine creates a probe for SNAP-tag fusion proteins. sigmaaldrich.com In this system, the fluorescence is quenched until the probe binds to the SNAP-tag, making it a useful tool for live-cell imaging. sigmaaldrich.com Similarly, the development of molecular beacons incorporating Atto 425 has enabled real-time PCR assays for bacterial identification. sigmaaldrich.com

Future research could focus on creating Atto 425 derivatives with improved properties, such as enhanced water solubility, greater photostability, or responsiveness to specific environmental cues (e.g., pH, ion concentration). The development of hybrid probes that incorporate Atto 425 into larger nanosystems, such as quantum dots or specialized microparticles, could also open up new possibilities for advanced imaging and sensing applications. sigmaaldrich.comthermofisher.com

Q & A

Q. How does Atto 425-NHS ester enable covalent labeling of biomolecules, and what experimental parameters are critical for efficient conjugation?

this compound reacts with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds. Key parameters include:

- pH : Maintain a reaction pH of 8.0–9.0 to ensure amine deprotonation and NHS ester reactivity .

- Molar Ratio : Use a 5–10× molar excess of dye to target biomolecule to compensate for hydrolysis of the NHS ester in aqueous buffers .

- Solvent Compatibility : Prepare stock solutions in anhydrous DMSO or DMF to minimize hydrolysis; final organic solvent concentration should not exceed 10% to preserve biomolecule stability .

Q. What are the optimal storage and handling conditions for this compound to maintain reactivity?

- Store lyophilized powder at –20°C in airtight, light-protected containers to prevent hydrolysis and photobleaching .

- Avoid repeated freeze-thaw cycles of prepared solutions. Aliquot working concentrations (e.g., 1–10 mM in DMSO) and store at <–20°C .

- Use freshly prepared solutions within 4–6 hours to minimize hydrolysis-induced loss of reactivity .

Q. Why is this compound suitable for live-cell imaging compared to other fluorophores?

Atto 425 exhibits minimal spectral overlap with cellular autofluorescence in the blue emission range (λem ~470 nm) and high photostability, enabling prolonged imaging without signal decay. Its small molecular weight (~498 Da) reduces steric hindrance when labeling SNAP-tag fusion proteins, preserving target protein function .

Q. How can researchers validate successful conjugation of this compound to biomolecules?

Use size-exclusion chromatography or SDS-PAGE with in-gel fluorescence imaging to separate labeled vs. unlabeled biomolecules. Absorbance at 425 nm and fluorescence emission at 470 nm confirm dye incorporation .

Advanced Research Questions

Q. What strategies mitigate Förster resonance energy transfer (FRET) inefficiency when using Atto 425 as a donor in multi-component RNA-protein complexes?

- Optimize the donor-acceptor distance (4–6 nm) by selecting appropriate acceptor dyes (e.g., ATTO 550 or ATTO 647N) with spectral overlap in the 425–500 nm range .

- Use single-molecule FRET to resolve heterogeneities in complex stoichiometry and avoid ensemble averaging artifacts .

- Validate FRET efficiency via fluorescence lifetime imaging (FLIM) to distinguish true energy transfer from environmental quenching .

Q. How does pH variability in cellular compartments affect this compound stability and fluorescence output?

Atto 425 exhibits pH-dependent fluorescence quenching below pH 6.5 due to protonation of its coumarin core. For lysosomal or endosomal studies, pre-calibrate the dye’s fluorescence intensity across pH 3–10 using ratiometric sensors or buffer-controlled experiments .

Q. What experimental designs address discrepancies in this compound labeling efficiency between purified proteins and live-cell systems?

- Live-cell controls : Include a SNAP-tag-negative cell line to differentiate specific labeling from non-specific adsorption .

- Quenching assays : Co-treat with benzylguanine to confirm SNAP-tag-dependent fluorescence activation .

- Microfluidic integration : Use on-chip continuous-flow reactors to standardize reaction conditions (e.g., flow rates of 300–400 nL/min) and reduce batch-to-batch variability .

Q. How can Atto 425 be multiplexed with other fluorophores for multi-color imaging without spectral bleed-through?